TASP 0433864

Descripción general

Descripción

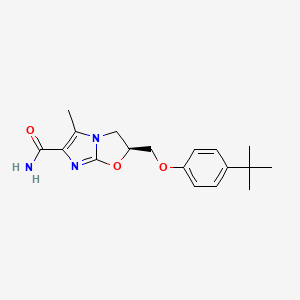

TASP 0433864, también conocido por su nombre químico (2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide, es un modulador alostérico positivo selectivo de los receptores de glutamato metabotrópico 2. Este compuesto ha mostrado un potencial significativo en aplicaciones neurofisiológicas y antipsicóticas debido a su capacidad para modular la actividad de los neurotransmisores .

Métodos De Preparación

La síntesis de TASP 0433864 involucra varios pasos, comenzando con la preparación de la estructura central de imidazo[2,1-b]oxazole. La ruta sintética típicamente incluye:

Formación del núcleo de imidazo[2,1-b]oxazole: Este paso involucra la ciclización de precursores apropiados bajo condiciones controladas.

Introducción del grupo fenoxi: El grupo fenoxi se introduce a través de una reacción de sustitución nucleofílica.

Modificaciones finales:

Los métodos de producción industrial para this compound probablemente involucrarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

Análisis De Reacciones Químicas

TASP 0433864 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Este compuesto puede sufrir reacciones de oxidación, particularmente en el grupo fenoxi.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo carboxamida.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente durante el proceso de síntesis.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Therapeutic Potential

The primary applications of TASP 0433864 are in the areas of neuropsychiatry and neurophysiology:

- Antipsychotic Effects : Research indicates that this compound may have antipsychotic properties, as it can potentiate the inhibitory effects of other compounds like DCG IV on excitatory postsynaptic potentials in hippocampal slices. This suggests a potential role in managing conditions such as schizophrenia .

- Neuroprotective Effects : The compound has shown promise in reducing locomotor activity increases induced by drugs such as ketamine and methamphetamine, indicating possible neuroprotective effects against substance-induced hyperactivity .

- Neurophysiological Studies :

- Behavioral Assessments in Animal Models :

- Pharmacological Comparisons :

Mecanismo De Acción

TASP 0433864 ejerce sus efectos modulando selectivamente los receptores de glutamato metabotrópico 2. Actúa como un modulador alostérico positivo, mejorando la respuesta del receptor a su ligando natural, el glutamato. Esta modulación conduce a un aumento de la neurotransmisión inhibitoria, lo que puede contrarrestar la hiperactividad de los neurotransmisores excitatorios que a menudo se observa en condiciones como la esquizofrenia .

Comparación Con Compuestos Similares

TASP 0433864 es único en su alta selectividad y potencia como un modulador alostérico positivo de los receptores de glutamato metabotrópico 2. Compuestos similares incluyen:

LY487379: Un compuesto con efectos moduladores similares pero diferente estructura química y potencia.

Estas comparaciones resaltan la singularidad de this compound en términos de su estructura química, selectividad y potencia.

Actividad Biológica

TASP 0433864 is a compound recognized for its role as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3. This compound has been the subject of various studies aimed at understanding its biological activity, mechanisms of action, and potential therapeutic applications.

This compound functions by binding to the transmembrane domains of mGluRs, enhancing receptor activation in response to glutamate. This allosteric modulation leads to increased receptor internalization and signaling efficacy. Studies have shown that co-application of this compound with glutamate results in significant internalization of mGluR2, indicating its potent modulatory effects on receptor dynamics .

Key Studies and Results

- Internalization Assays :

- Functional Characterization :

- Comparative Analysis :

Application in Psychiatric Disorders

Research has highlighted the potential of this compound in addressing symptoms associated with psychiatric disorders characterized by dysregulated glutamatergic signaling. For instance, its ability to modulate impulsivity through G-protein signaling pathways has been explored in preclinical models of conditions such as ADHD and addiction .

- Study Design : Mice were subjected to behavioral tests assessing impulsivity following treatment with this compound. Results indicated a significant reduction in impulsive responses, suggesting that modulation of mGluR activity could offer therapeutic benefits for impulse control disorders.

Data Summary

| Parameter | This compound | Comparison Compound | Notes |

|---|---|---|---|

| Maximum FRET Increase | ~1.3 times | LY48 | Indicates higher efficacy |

| Internalization Effect | Significant | Minimal with LY341495 | Stronger modulation observed |

| Impulsivity Reduction | Yes | Not applicable | Effective in preclinical models |

Propiedades

IUPAC Name |

(2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-11-15(16(19)22)20-17-21(11)9-14(24-17)10-23-13-7-5-12(6-8-13)18(2,3)4/h5-8,14H,9-10H2,1-4H3,(H2,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYYTLCSQBACIP-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N1CC(O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C2N1C[C@H](O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TASP0433864 interact with the mGlu2 receptor, and what are the downstream effects of this interaction?

A: TASP0433864 acts as a positive allosteric modulator (PAM) of the mGlu2 receptor. [] This means it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. [] This interaction leads to several downstream effects, including:

- Potentiated mGlu2 receptor-mediated presynaptic inhibition of glutamate release: TASP0433864 enhances the inhibitory effect of DCG-IV [(2S,2′R,3′R)-2-(2′,3′-dicarboxylcyclopropyl)glycine], an mGlu2/3 receptor agonist, on field excitatory postsynaptic potentials in the dentate gyrus. [] This suggests that TASP0433864 potentiates the ability of mGlu2 receptors to reduce glutamate release.

- Inhibition of cortical gamma oscillations: TASP0433864 inhibits the increase in cortical gamma oscillations induced by MK-801 [(5S,10R)-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine hydrogen maleate] and ketamine. [] This effect is thought to reflect the attenuation of excessive cortical pyramidal neuron activity, which has been implicated in schizophrenia.

Q2: What is the significance of TASP0433864's selectivity for the mGlu2 receptor?

A: TASP0433864 exhibits high selectivity for the mGlu2 receptor over other mGlu receptors, including the closely related mGlu3 receptor. [] This selectivity is crucial because it allows researchers to isolate the specific effects of modulating mGlu2 receptor activity without confounding effects from other mGlu receptors. This selectivity may also translate into a more favorable side effect profile compared to drugs that target multiple mGlu receptors or other targets within the glutamatergic system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.